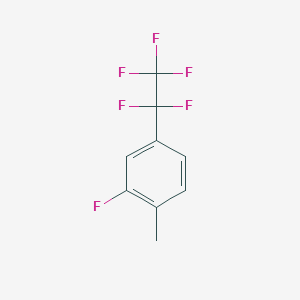

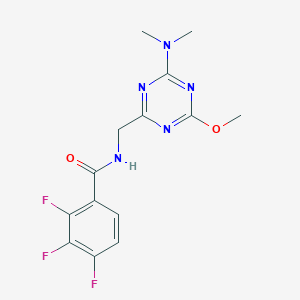

![molecular formula C26H26N2OS2 B2484002 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide CAS No. 922488-48-0](/img/structure/B2484002.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with different reagents to yield a range of heterocyclic derivatives, including thiazole, pyrazole, and coumarin rings. The synthetic pathways employ regioselective attacks, cyclizations, and condensation reactions under mild conditions, contributing to the structural diversity and potential biological activities of these molecules (Shams et al., 2010).

Molecular Structure Analysis

Structural characterization of related compounds has been achieved through techniques such as IR, NMR, and X-ray crystallography. These studies reveal details like the planarity of the thiophene ring and the conformations of other structural motifs. For example, one study reported the synthesis and structural elucidation of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, which showcased the utility of these analytical techniques in confirming molecular structures (Wang et al., 2014).

Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Antitumor Evaluation

- Researchers discovered that derivatives of tetrahydrobenzo[b]thiophene, including those similar in structure to the requested compound, exhibit significant antitumor activities. These compounds were effective against various human cancer cell lines, suggesting potential applications in cancer treatment (Shams et al., 2010).

Synthesis and Antitumor Activity Evaluation of New Derivatives

- A study focused on synthesizing new derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, including structures similar to the requested compound. These derivatives showed considerable anticancer activity against some cancer cell lines, highlighting their potential as anticancer agents (Yurttaş et al., 2015).

Antimicrobial Dyes and Precursors

- Researchers developed polyfunctionalized acyclic and heterocyclic dye precursors and dyes based on conjugate enaminones and enaminonitrile moieties derived from compounds structurally related to the requested compound. These dyes demonstrated significant antimicrobial activity against various organisms (Shams et al., 2011).

Synthesis of Arylidene Compounds

- A study described the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including a compound similar to the one requested. These compounds exhibited antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa (Azeez & Abdullah, 2019).

Synthesis and Characterization for Dyeing and Textile Finishing

- The study synthesized novel antimicrobial dyes and precursors for dyeing and textile finishing based on related systems. The dyes showed significant antibacterial and antifungal activities, suggesting their use in textiles with antimicrobial properties (Shams et al., 2011).

Synthesis and Biological Evaluation as Anticancer Agents

- This study synthesized new derivatives of 5-methyl-4-phenylthiazole, structurally related to the requested compound, and evaluated their anticancer activity. The compounds showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

Wirkmechanismus

Target of Action

The compound, also known as N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide, primarily targets bacterial strains . It has shown promising activity against Staphylococcus aureus .

Mode of Action

The compound interacts with its bacterial targets, leading to their elimination

Biochemical Pathways

It’s known that the compound has a significant impact on the survival of certain bacterial strains , suggesting that it may interfere with essential biochemical pathways in these organisms.

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for the compound , indicating good bioavailability.

Result of Action

The compound exhibits bactericidal activity, effectively eliminating Staphylococcus aureus strains after 24-hour exposure . This indicates that the compound’s action results in the death of the bacteria, rather than merely inhibiting their growth.

Action Environment

The compound was synthesized under relatively milder reaction conditions , suggesting that it may be stable under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS2/c1-3-17-9-11-18(12-10-17)15-23(29)28-26-24(19-13-8-16(2)14-22(19)31-26)25-27-20-6-4-5-7-21(20)30-25/h4-7,9-12,16H,3,8,13-15H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORHMDQJTRQLOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

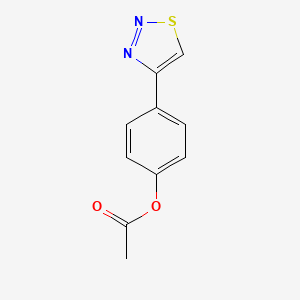

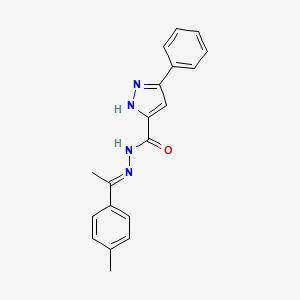

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)

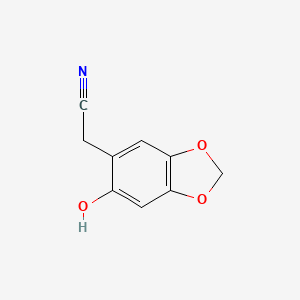

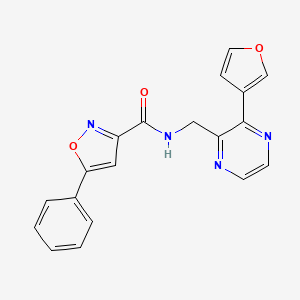

![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)

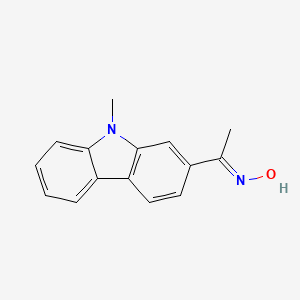

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)

![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)